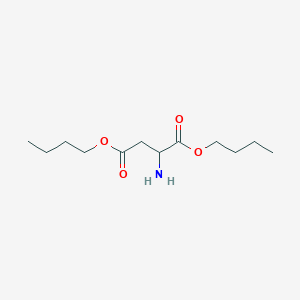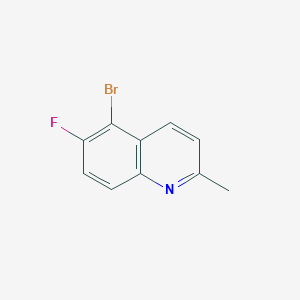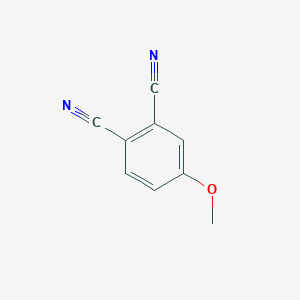![molecular formula C12H19NO2 B3155544 2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol CAS No. 802900-09-0](/img/structure/B3155544.png)
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol
Übersicht
Beschreibung
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol is a useful research compound. Its molecular formula is C12H19NO2 and its molecular weight is 209.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- Synthesis Process : A study discussed a new process for synthesizing 2-alkoxy-4-propen-1-yl phenols, highlighting the transformation of 2-alkoxy phenols through condensation with propionaldehyde, followed by heating in the presence of a basic catalyst to form the desired phenols (Brandenburg & Subramanian, 2004).
- Molecular Docking Studies : Research involving the synthesis of 2-methoxy-4-(3-methyl-2-phenyl-1,2,3,4-tetrahydroquinolin-4-yl)phenol derivatives showed potential inhibitory effects towards various proteins, indicating the compound's relevance in pharmacological studies (Nair et al., 2014).
2. Applications in Material Science
- Metal Complexes Synthesis : A study on the synthesis of metal complexes with 4-Ethoxy phenol derivatives, including their antimicrobial and anticancer activities, demonstrates the compound's utility in creating new materials with biological applications (Al-adilee & Hessoon, 2019).
3. Biological and Pharmacological Potential
- Anticancer Properties : The synthesis and characterization of novel heterocyclic azo dye ligands derived from 2-Amino-5-methyl thiazole with 4-Ethoxy phenol showed potential in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).
- Antioxidant Activity : The isolation of compounds including 2-ethoxy-4-(hydroxymethyl)phenol from Protea hybrid ‘Susara’ indicated significant radical scavenging activity, suggesting potential applications in pharmaceutical and cosmetic industries (León et al., 2014).
4. Chemical Characterization and Analysis
- Structural Analysis : Research involving molecular docking and quantum chemical calculations of similar compounds provides insights into their molecular structure, spectroscopic data, and potential biological effects (Viji et al., 2020).
Wirkmechanismus
Target of Action
It is suggested that it may have a role as a human blood serum metabolite, a human urinary metabolite, and a biomarker . It is functionally related to dopamine , which is a neurotransmitter that plays several important roles in the human brain and body.
Mode of Action
It is known that the compound is a member of phenols, a primary amino compound, a monomethoxybenzene, and a phenylethylamine . These classes of compounds are known to interact with various biological targets and can induce a range of biochemical changes.
Pharmacokinetics
As a potential human blood serum and urinary metabolite , it is likely to be well-absorbed and distributed in the body, metabolized, and excreted in urine.
Result of Action
As a potential biomarker , its presence or levels in the body could be indicative of certain physiological or pathological conditions.
Biochemische Analyse
Biochemical Properties
2-Ethoxy-4-{[(propan-2-yl)amino]methyl}phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can significantly influence the metabolic pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound has been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation. Additionally, it can alter the expression of genes related to oxidative stress response, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in changes in gene expression, as seen in the upregulation of genes involved in the oxidative stress response. Additionally, this compound can modulate enzyme activity through allosteric interactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions. It can undergo degradation over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in cell proliferation rates and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways effectively. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point in its biochemical activity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels. The compound can also influence the activity of other enzymes involved in oxidative stress response and energy metabolism, further affecting cellular metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its accumulation in the mitochondria is facilitated by specific targeting sequences that direct it to this organelle. This localization is essential for its role in modulating mitochondrial function and energy metabolism .
Eigenschaften
IUPAC Name |
2-ethoxy-4-[(propan-2-ylamino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-4-15-12-7-10(5-6-11(12)14)8-13-9(2)3/h5-7,9,13-14H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNGJHKXBPDTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)


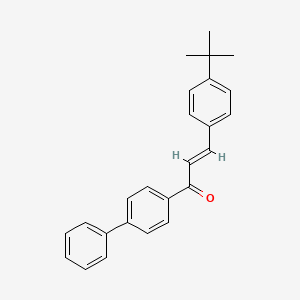

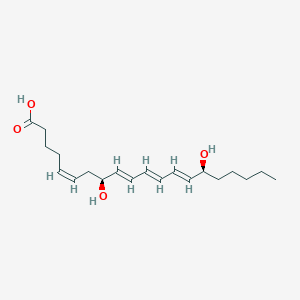
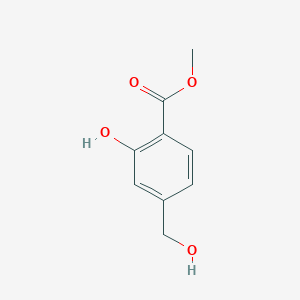

![1,2,3,4-Tetrahydropyrazino[2,1-a]isoindol-6(10bh)-one hydrochloride](/img/structure/B3155533.png)
